molecular formula C28H33NO4S B281141 N-[(4-ISOPROPYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE

N-[(4-ISOPROPYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE

Cat. No.: B281141
M. Wt: 479.6 g/mol
InChI Key: SPZLTZMLGNMKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-Isopropylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide is a complex organic compound with a molecular formula of C28H33NO4S. This compound is characterized by its unique structure, which includes a sulfonyl group, a tetrahydrodibenzo[b,d]furan moiety, and a cyclohexanecarboxamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Isopropylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonyl group: This step involves the reaction of 4-isopropylphenyl with a sulfonyl chloride in the presence of a base such as pyridine.

    Synthesis of the tetrahydrodibenzo[b,d]furan moiety: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Coupling of the sulfonyl and tetrahydrodibenzo[b,d]furan moieties: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Formation of the cyclohexanecarboxamide group: This final step involves the reaction of the intermediate product with cyclohexanecarboxylic acid in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Isopropylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-[(4-Isopropylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Isopropylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Isopropylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide
  • N-isonicotinoyl-4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Uniqueness

N-[(4-Isopropylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide is unique due to its combination of a sulfonyl group, a tetrahydrodibenzo[b,d]furan moiety, and a cyclohexanecarboxamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C28H33NO4S

Molecular Weight

479.6 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C28H33NO4S/c1-19(2)20-12-15-23(16-13-20)34(31,32)29(28(30)21-8-4-3-5-9-21)22-14-17-27-25(18-22)24-10-6-7-11-26(24)33-27/h12-19,21H,3-11H2,1-2H3

InChI Key

SPZLTZMLGNMKKR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5

Origin of Product

United States

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